

# Technical Support Center: Troubleshooting Inconsistent Results in ANTU-Induced Lung Injury Models

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-(1-Naphthyl)-2-thiourea*

Cat. No.: *B1665576*

[Get Quote](#)

Welcome to the technical support center for the alpha-naphthylthiourea (ANTU) induced lung injury model. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this model and troubleshoot the variability often encountered. By understanding the underlying mechanisms and critical experimental parameters, you can enhance the reproducibility and reliability of your results.

## Understanding the ANTU Model: A Mechanistic Overview

Alpha-naphthylthiourea (ANTU) is a potent rodenticide that induces acute lung injury (ALI) characterized by pulmonary edema and pleural effusion.<sup>[1][2]</sup> Its toxicity is not a direct effect of the compound itself but results from its metabolic activation by cytochrome P-450 monooxygenases in the liver and lungs.<sup>[3][4]</sup> This process generates reactive metabolites, likely atomic sulfur, which covalently bind to macromolecules within pulmonary endothelial cells.<sup>[3][4]</sup> This binding disrupts endothelial integrity, leading to increased capillary permeability and the hallmark features of ALI.<sup>[2][4][5]</sup> The severity of the injury is dose and time-dependent.<sup>[1][2]</sup>

## Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems researchers frequently face with the ANTU model. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

## Issue 1: High and Unpredictable Mortality Rates

Question: We are experiencing a high degree of mortality in our ANTU-treated animals, often exceeding our ethically approved endpoints. The mortality rate is also highly variable between experiments. How can we reduce and stabilize mortality?

Answer:

High and variable mortality is a common challenge, often stemming from an unexpectedly severe edemagenic response. The key is to refine the dosing and administration protocol while considering the intrinsic factors of your animal model.

Causality and Solutions:

- Dose-Response Sensitivity: The dose-response to ANTU can be steep. A small increase in dose can shift the outcome from sublethal lung injury to rapid mortality.
  - Actionable Advice: Conduct a pilot dose-response study with a small number of animals to determine the optimal dose that induces consistent, sublethal lung injury in your specific strain. Start with a lower dose (e.g., 5 mg/kg for rats) and titrate upwards.<sup>[4][6]</sup> For mice, a dose of 10 mg/kg can induce edema, while 35 mg/kg has been shown to cause 60% mortality.<sup>[4]</sup>
- Strain and Species Variability: Different strains of rats and mice exhibit significant differences in their susceptibility to ANTU.<sup>[7][8]</sup> For instance, one rat strain may have an LD50 of 2-5 mg/kg, while another's is 6-25 mg/kg.<sup>[7]</sup>
  - Actionable Advice: Be consistent with the strain of animal used. If you switch strains, you must re-validate your ANTU dose. Do not assume a dose that works in Sprague-Dawley rats will be appropriate for Wistar rats without verification.
- ANTU Particle Size and Vehicle: The physical properties of the ANTU suspension can impact its absorption and bioavailability. Coarser particles have been shown to be more toxic than

finer particles.[\[7\]](#) The vehicle used to dissolve or suspend ANTU is also critical.

- Actionable Advice: Standardize your ANTU preparation method. Specify the particle size if possible. Use a consistent, non-toxic vehicle like olive oil or a specific percentage of DMSO, and ensure the ANTU is homogenously suspended before each injection.[\[6\]](#)

## Issue 2: Inconsistent Degree of Pulmonary Edema

Question: Our primary endpoint is the lung wet-to-dry weight ratio, but the results are highly variable, even within the same experimental group. What could be causing this inconsistency?

Answer:

Variability in pulmonary edema is often multifactorial, involving the kinetics of ANTU metabolism, the timing of sample collection, and the precision of your tissue processing technique.

Causality and Solutions:

- Time-Course of Injury: ANTU-induced edema develops rapidly, typically peaking within a few hours.[\[2\]](#)[\[4\]](#)[\[9\]](#) In rats, pulmonary edema is often maximal around 4 hours post-injection.[\[1\]](#) The resolution phase can also be dynamic.[\[10\]](#)
  - Actionable Advice: Standardize the time point for euthanasia and tissue collection. A 4-hour time point is a common standard for assessing peak edema in rats.[\[1\]](#)[\[11\]](#) Ensure all animals in a cohort are euthanized at the same post-ANTU interval.
- Pleural Effusion: ANTU is known to cause significant pleural effusion (fluid accumulation in the chest cavity), which can confound lung weight measurements if not handled carefully.[\[5\]](#)[\[6\]](#)[\[11\]](#)
  - Actionable Advice: After opening the chest cavity, carefully aspirate and measure the volume of any pleural effusion. Before excising the lungs, gently blot the surface to remove any adherent fluid. This ensures your wet weight primarily reflects intrapulmonary edema.
- Incomplete Lung Excision or Contamination: Inconsistent dissection technique can introduce variability. Leaving bronchial or tracheal tissue attached or including mediastinal lymph

nodes will artificially inflate the lung weight.

- Actionable Advice: Develop a standardized dissection protocol. Ligate the trachea and excise the lungs en bloc. Carefully trim away non-lung tissue before weighing. Ensure all personnel are trained on the same technique.

## Issue 3: Discrepancy Between Histological Findings and Other Injury Markers

Question: We are observing significant inflammation and damage in our H&E-stained lung sections, but the bronchoalveolar lavage fluid (BALF) total protein and cell counts are not consistently elevated. Why is there a disconnect?

Answer:

This discrepancy often points to the compartmentalization of the inflammatory response and the specific nature of ANTU-induced injury.

Causality and Solutions:

- Interstitial vs. Alveolar Injury: ANTU primarily targets the pulmonary capillary endothelium, leading to significant interstitial edema.[\[2\]](#)[\[6\]](#)[\[9\]](#) Alveolar flooding can occur, but the injury may be more pronounced in the interstitial space initially.[\[10\]](#) BALF analysis primarily samples the alveolar space.[\[12\]](#)
- Actionable Advice: Your histological assessment should be robust and quantitative. Use a standardized lung injury scoring system that evaluates both interstitial and alveolar compartments.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) This will provide a more complete picture of the injury that can be correlated with BALF data.
- Timing of BALF Collection: The influx of inflammatory cells and protein into the alveolar space is a dynamic process.[\[17\]](#) If BALF is collected too early, the cellular infiltrate may still be marginated in the vasculature or confined to the interstitium.
- Actionable Advice: Consider a time-course experiment to map the kinetics of cellular infiltration into the BALF in your model. You may find that a later time point (e.g., 6-24

hours) better reflects the inflammatory peak in the alveolar space compared to the peak of edema (e.g., 4 hours).

- **BAL Technique Variability:** Inconsistent BALF recovery volumes will lead to variable cell and protein concentrations.
  - **Actionable Advice:** Standardize your BAL procedure. Use a consistent volume of saline, instill it gently, and record the recovered volume for each animal.[15][18] Normalize cell counts and protein concentrations to the recovery volume to account for minor variations.

## Frequently Asked Questions (FAQs)

**Q1:** What are the key readouts to confirm successful induction of lung injury in the ANTU model?

A comprehensive assessment should include markers of edema, inflammation, and barrier dysfunction.[13]

- **Pulmonary Edema:** The lung wet-to-dry weight ratio is a gold standard.[15]
- **Alveolar-Capillary Barrier Permeability:** Measure total protein concentration in BALF.[15][19][20] An edema fluid to plasma protein ratio greater than 0.65 indicates increased permeability.[13]
- **Inflammation:** Perform total and differential cell counts on BALF to quantify inflammatory cell influx (especially neutrophils).[19][20] Measure pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6, IL-8/KC) in BALF or lung homogenates.[13][21][22]
- **Histopathology:** H&E staining of lung tissue sections allows for qualitative and quantitative assessment of injury, including edema, inflammatory cell infiltration, and alveolar septal thickening.[13][14][15][16][23]

**Q2:** How does the ANTU model compare to other ALI models like LPS or acid aspiration?

Each model has distinct characteristics that make it suitable for different research questions. [24][25]

- ANTU: Induces injury via a toxic metabolite, primarily targeting the endothelium.[2] It's an indirect injury model that results in significant permeability edema.[2]
- LPS (Intratracheal): A model of direct lung injury that triggers a potent, TLR4-mediated inflammatory response with robust neutrophil recruitment.[26]
- Acid Aspiration: A direct injury model that causes immediate chemical damage to the alveolar epithelium.[25][27]

The choice of model depends on whether you aim to study endothelial vs. epithelial-driven injury, or toxic vs. inflammation-driven pathology.

Q3: Are there any known factors that can confer resistance to ANTU?

Yes, several factors can alter an animal's susceptibility.

- Age: Young rats (3-4 weeks old) are highly resistant to ANTU's toxic effects.[28][29]
- Tachyphylaxis: Pre-treatment with a small, non-lethal dose of ANTU can induce tolerance to a subsequent lethal dose.[3][28]
- Pharmacological Modulation: Both activators and inhibitors of cytochrome P-450 enzymes can modify ANTU toxicity.[28] Additionally, elevating pulmonary glutathione levels can be protective.[30]

## Data and Protocol Summaries

### Table 1: Recommended Starting Doses and Key Timelines for ANTU in Rodents

| Species/Strain  | Route                  | Recommended Starting Dose | Time to Peak Edema | Key Pathological Features                                        | Reference(s) |
|-----------------|------------------------|---------------------------|--------------------|------------------------------------------------------------------|--------------|
| Rat (general)   | Intraperitoneal (i.p.) | 5-10 mg/kg                | 2-4 hours          | Endothelial cell blebbing, interstitial edema, pleural effusion. | [2][6][9]    |
| Mouse (general) | Intraperitoneal (i.p.) | 10 mg/kg                  | ~3 hours           | Pulmonary edema, potential for high mortality at higher doses.   | [4]          |

## Protocol 1: Standardized Procedure for Bronchoalveolar Lavage (BAL)

- Euthanize the animal via an approved method.
- Expose the trachea through a midline cervical incision and carefully cannulate it.
- Secure the cannula with a suture to prevent leakage.
- Instill a fixed volume of cold, sterile phosphate-buffered saline (PBS) (e.g., for a mouse, 0.6-1.0 mL; for a rat, scaled appropriately).[15]
- Gently aspirate the fluid back into the syringe. The first wash is often kept separate as it is rich in bronchial cells.
- Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid.[15]
- Record the total recovered volume.

- Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.
- Collect the supernatant for protein and cytokine analysis.
- Resuspend the cell pellet for total and differential cell counting.

## Visualized Workflows and Pathways

### Mechanism of ANTU-Induced Lung Injury



[Click to download full resolution via product page](#)

Caption: Mechanism of ANTU-induced endothelial injury and pulmonary edema.

## Troubleshooting Logic for Inconsistent Edema

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting variable pulmonary edema results.

## References

- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). *Drug Metabolism and Disposition*, 4(4), 314–322. [\[Link\]](#)
- Wikipedia. (n.d.).  $\alpha$ -Naphthylthiourea. In Wikipedia. Retrieved January 7, 2026. [\[Link\]](#)
- Fox, R. B., Harada, R. N., Tate, R. M., & Repine, J. E. (1983). Oxygen Radical-Mediated Lung Damage Associated With Alpha-Naphthylthiourea. *Chest*, 83(5 Suppl), 53S. [\[Link\]](#)
- Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., & Wurfel, M. M. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. *American journal of respiratory cell and molecular biology*, 44(5), 725–738. [\[Link\]](#)
- Hollinger, M. A., Giri, S. N., & Freywald, M. (1986). Pulmonary toxicity of thioureas in the rat. *Environmental Health Perspectives*, 67, 177–183. [\[Link\]](#)
- Gorin, A. B., & Starling, J. R. (1976). Potentiation of alpha-naphthyl thiourea-induced lung injury by prostaglandin E1 and platelet depletion. *Journal of Applied Physiology*, 41(2), 153–159. [\[Link\]](#)
- Pereira, M. C., et al. (2023). Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury. *American Journal of Respiratory Cell and Molecular Biology*, 69(5), 585-588. [\[Link\]](#)
- Spragg, R. G., Abraham, J. L., & Loomis, W. H. (1986). Bronchoalveolar lavage in an animal model of acute lung injury. Relationship between enhanced membrane permeability and transvascular neutrophil flux.
- Dereli, B., Yurdakan, G., Tekin, I. O., Arasli, M., Kokturk, F., & Yilmaz-Can, E. (2021). Effect of TSPO Ligand, Ro5-4864, on Lung Injury in ARDS Model Induced by ANTU in Rats.
- Bentley, E. W., & Greaves, J. H. (1960). The effect of particle size on the toxicity of  $\alpha$ -naphthyl thiourea (ANTU) to albino rats. *The Journal of Hygiene*, 58(2), 125–134. [\[Link\]](#)
- Gorin, A. B., & Stewart, P. A. (1979). Resolution of increased permeability pulmonary edema in rats. *Journal of Applied Physiology*, 47(5), 1017–1022. [\[Link\]](#)
- Spragg, R. G., Abraham, J. L., & Loomis, W. H. (1982). Bronchoalveolar lavage in an animal model of acute lung injury. Relationship between enhanced membrane permeability and transvascular neutrophil flux. *Chest*, 81(5 Suppl), 63S–64S. [\[Link\]](#)
- Li, H., et al. (2024). Garlic oil-loaded nanodisks for the amelioration of acute lung injury via modulation of the NF- $\kappa$ B and Keap1–Nrf2 axis. *Frontiers in Pharmacology*, 15, 1341858. [\[Link\]](#)
- Smith, P., & Heath, D. (1974). Pulmonary oedema induced by ANTU, or by high or low oxygen concentrations in rat--an electron microscopic study.

- Vande Vusse, L. K., et al. (2022). A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury. *Frontiers in Physiology*, 13, 911925. [\[Link\]](#)
- Conso, F., Bignon, J., & Housset, E. (1978). Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat.
- Zhang, Z., et al. (2017). Biomarkers for patients with trauma associated acute respiratory distress syndrome. *Journal of thoracic disease*, 9(8), 2673–2685. [\[Link\]](#)
- Sipahi, S., & Atalay, A. (2014). Experimental Models of Acute Lung Injury. *Eurasian Journal of Pulmonology*, 16, 69-77. [\[Link\]](#)
- Shetty, S. (2012). Time Course of Acute Lung Injury.
- Lee, W. L., & Downey, G. P. (2011). A Pathophysiologic Approach to Biomarkers in Acute Respiratory Distress Syndrome. *American journal of respiratory and critical care medicine*, 183(10), 1303–1311. [\[Link\]](#)
- Jabaudon, M., Blondonnet, R., & Godet, T. (2019). Biomarkers for Acute Respiratory Distress syndrome and prospects for personalised medicine. *Journal of thoracic disease*, 11(Suppl 2), S213–S224. [\[Link\]](#)
- ResearchGate. (n.d.). Lung histology scoring system.
- Matthay, M. A., & Zemans, R. L. (2011). Biomarkers in Acute Respiratory Distress Syndrome. *Annals of the American Thoracic Society*, 8(5), 464-472. [\[Link\]](#)
- García-Laorden, M. I., et al. (2017). Biomarkers for the acute respiratory distress syndrome: how to make the diagnosis more precise.
- Dieke, S. H., & Richter, C. P. (1946). Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds. *The Journal of pharmacology and experimental therapeutics*, 88(2), 171–182. [\[Link\]](#)
- Dieke, S. H., & Richter, C. P. (1946). Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds. *The Journal of pharmacology and experimental therapeutics*, 88(2), 171–182. [\[Link\]](#)
- American Thoracic Society. (n.d.). Animal Models of Acute Lung Injury. *American Thoracic Society*. Retrieved January 7, 2026. [\[Link\]](#)
- Kumar, A., & D'Souza, A. (2017). Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs. *Journal of visualized experiments : JoVE*, (123), 55729. [\[Link\]](#)
- Chang, L. W., & Dyer, R. S. (1985). Species and strain comparison of acute neurotoxic effects of trimethyltin in mice and rats. *Journal of toxicology and environmental health*, 16(3-4), 545–557. [\[Link\]](#)
- Provoost, S., et al. (2017). Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. *Journal of visualized experiments : JoVE*, (123), 55398. [\[Link\]](#)

- The Rat Fan Club. (n.d.). Medication Usage Chart for Rat Respiratory Illnesses and Other Conditions. The Rat Fan Club. Retrieved January 7, 2026. [\[Link\]](#)
- Deneke, S. M., et al. (1985). Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphhydryl levels. *Biochemical pharmacology*, 34(7), 999–1004. [\[Link\]](#)
- ResearchGate. (2005). Oxidized low-density lipoproteins accumulate in rat lung after experimental lung edema induced by alpha-naphthylthiourea (ANTU).
- Paç, M., et al. (1996). ACUTE EFFECT OF ENDOTHELIN-1 ON LUNG OEDEMA INDUCED BY ALPHA-NAPHTHYLTHIOUREA (ANTU). *Pharmacological Research*, 33(6), 401-405. [\[Link\]](#)
- Matthay, M. A., et al. (2002). Animal models of acute lung injury. *American journal of physiology. Lung cellular and molecular physiology*, 282(3), L389–L409. [\[Link\]](#)
- Ware, L. B., & Matthay, M. A. (2005). Experimental Models and Emerging Hypotheses for Acute Lung Injury. *Chest*, 128(5 Suppl 2), 572S–577S. [\[Link\]](#)
- Rocco, P. R. M., et al. (2017). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. *Journal of clinical medicine*, 6(8), 75. [\[Link\]](#)
- Farrow, N., & Farrow, S. (2014). Resolution of acute lung injury and inflammation: a translational mouse model. *Disease models & mechanisms*, 7(10), 1157–1165. [\[Link\]](#)
- El-Kashef, D. H., et al. (2022). Rutin attenuates bleomycin-induced acute lung injury via miR-9-5p mediated NF-κB signaling inhibition: network pharmacology analysis and experimental evidence. *Frontiers in Pharmacology*, 13, 988484. [\[Link\]](#)
- Amir, G., et al. (2011). Lung Injury after In Vivo Reperfusion. *Journal of Cardiothoracic Surgery*, 6, 12. [\[Link\]](#)
- Shyamsundar, M., et al. (2011). Human models of acute lung injury. *Disease models & mechanisms*, 4(2), 147–152. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [juniperpublishers.com](http://juniperpublishers.com) [[juniperpublishers.com](http://juniperpublishers.com)]
- 2. [pdf.journalagent.com](http://pdf.journalagent.com) [[pdf.journalagent.com](http://pdf.journalagent.com)]

- 3. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4.  $\alpha$ -Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 5. Pulmonary toxicity of thioureas in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. Species and strain comparison of acute neurotoxic effects of trimethyltin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary oedema induced by ANTU, or by high or low oxygen concentrations in rat--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of increased permeability pulmonary edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of alpha-naphthyl thiourea-induced lung injury by prostaglandin E1 and platelet depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bronchoalveolar lavage in an animal model of acute lung injury. Relationship between enhanced membrane permeability and transvascular neutrophil flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bronchoalveolar lavage in an animal model of acute lung injury. Relationship between enhanced membrane permeability and transvascular neutrophil flux - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Pathophysiologic Approach to Biomarkers in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biomarkers for Acute Respiratory Distress syndrome and prospects for personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Animal Models of Acute Lung Injury [thoracic.org]
- 25. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. publications.ersnet.org [publications.ersnet.org]
- 28. Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphhydryl levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Inconsistent Results in ANTU-Induced Lung Injury Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665576#troubleshooting-inconsistent-results-in-antu-induced-lung-injury-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)